molecular formula C14H13NO3S B024730 1-[4-(4-Aminophenyl)sulfonylphenyl]ethanone CAS No. 100866-99-7

1-[4-(4-Aminophenyl)sulfonylphenyl]ethanone

Cat. No.: B024730
CAS No.: 100866-99-7
M. Wt: 275.32 g/mol
InChI Key: HGWHPLHKHGKPKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Acetylphenyl)sulfonyl]aniline is an organic compound with the molecular formula C14H13NO3S It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a sulfonyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Acetylphenyl)sulfonyl]aniline typically involves the following steps:

    Sulfonylation: The addition of a sulfonyl group to the acetylated phenyl ring.

These reactions are usually carried out under controlled conditions, with specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 4-[(4-Acetylphenyl)sulfonyl]aniline may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Common industrial methods include:

    Batch Reactors: Used for small to medium-scale production, allowing for precise control over reaction conditions.

    Continuous Flow Reactors: Suitable for large-scale production, offering advantages in terms of efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Acetylphenyl)sulfonyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The acetyl group or the aniline moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

4-[(4-Acetylphenyl)sulfonyl]aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-Acetylphenyl)sulfonyl]aniline involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be attributed to the inhibition of certain enzymes or signaling pathways involved in inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Methylphenyl)sulfonyl]aniline: Similar structure but with a methyl group instead of an acetyl group.

    4-[(4-Chlorophenyl)sulfonyl]aniline: Contains a chlorine atom in place of the acetyl group.

    4-[(4-Nitrophenyl)sulfonyl]aniline: Features a nitro group instead of an acetyl group.

Uniqueness

4-[(4-Acetylphenyl)sulfonyl]aniline is unique due to the presence of the acetyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

100866-99-7

Molecular Formula

C14H13NO3S

Molecular Weight

275.32 g/mol

IUPAC Name

1-[4-(4-aminophenyl)sulfonylphenyl]ethanone

InChI

InChI=1S/C14H13NO3S/c1-10(16)11-2-6-13(7-3-11)19(17,18)14-8-4-12(15)5-9-14/h2-9H,15H2,1H3

InChI Key

HGWHPLHKHGKPKK-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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